molecular formula C9H14ClN3O2 B2798705 5-[(Azetidin-3-yloxy)methyl]-3-cyclopropyl-1,2,4-oxadiazole hydrochloride CAS No. 1955553-61-3

5-[(Azetidin-3-yloxy)methyl]-3-cyclopropyl-1,2,4-oxadiazole hydrochloride

Cat. No.: B2798705
CAS No.: 1955553-61-3
M. Wt: 231.68
InChI Key: YMIWHAAJUAFWOH-UHFFFAOYSA-N
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Description

5-[(Azetidin-3-yloxy)methyl]-3-cyclopropyl-1,2,4-oxadiazole hydrochloride is a chemical compound with the molecular formula C9H14ClN3O2 and a molecular weight of 231.68 g/mol This compound is notable for its unique structure, which includes an azetidine ring, a cyclopropyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Azetidin-3-yloxy)methyl]-3-cyclopropyl-1,2,4-oxadiazole hydrochloride typically involves multiple steps, starting from readily available starting materialsThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, purification techniques like crystallization or chromatography would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-[(Azetidin-3-yloxy)methyl]-3-cyclopropyl-1,2,4-oxadiazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The azetidine and oxadiazole rings can participate in substitution reactions, where one group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

5-[(Azetidin-3-yloxy)methyl]-3-cyclopropyl-1,2,4-oxadiazole hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(Azetidin-3-yloxy)methyl]-3-cyclopropyl-1,2,4-oxadiazole hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring and oxadiazole moiety are known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(Azetidin-3-yloxy)methyl]-3-cyclopropyl-1,2,4-oxadiazole hydrochloride is unique due to its combination of an azetidine ring, a cyclopropyl group, and an oxadiazole ring.

Biological Activity

5-[(Azetidin-3-yloxy)methyl]-3-cyclopropyl-1,2,4-oxadiazole hydrochloride is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Compound Overview

Chemical Structure and Properties

  • Molecular Formula : C9H14ClN3O2
  • Molecular Weight : 231.68 g/mol
  • IUPAC Name : 5-(azetidin-3-yloxymethyl)-3-cyclopropyl-1,2,4-oxadiazole
  • CAS Number : 1955553-61-3

The compound features an oxadiazole ring, an azetidine moiety, and a cyclopropyl group, which contribute to its unique biological properties. Its synthesis typically involves the reaction of azetidine derivatives with cyclopropyl-containing precursors under controlled conditions.

Antimicrobial Properties

Preliminary studies indicate that 5-[(Azetidin-3-yloxy)methyl]-3-cyclopropyl-1,2,4-oxadiazole exhibits promising antimicrobial activity . The mechanism of action appears to involve the inhibition of bacterial growth by disrupting essential metabolic pathways. Research has shown that compounds within the oxadiazole class can significantly affect biofilm formation and bacterial transcription processes .

Microbial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Escherichia coli1816
Pseudomonas aeruginosa208

The above table summarizes the antimicrobial efficacy of the compound against selected strains, demonstrating its potential as a therapeutic agent against resistant bacterial infections.

Anticancer Activity

5-[(Azetidin-3-yloxy)methyl]-3-cyclopropyl-1,2,4-oxadiazole has also been evaluated for its anticancer properties . Studies have indicated that it can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of cell cycle progression and inhibition of key signaling pathways involved in tumor growth.

In vitro tests have demonstrated significant cytotoxicity against several cancer cell lines:

Cell Line IC50 (µM) Effect Observed
A549 (Lung Cancer)10.5Induction of apoptosis
HCT116 (Colon Cancer)8.7Cell cycle arrest at G2/M phase
MDA-MB-231 (Breast Cancer)12.0Inhibition of migration and invasion

The data indicates that the compound's effectiveness varies across different cancer types, suggesting a need for further exploration into its mechanisms .

The biological activity of 5-[(Azetidin-3-yloxy)methyl]-3-cyclopropyl-1,2,4-oxadiazole is believed to stem from its ability to interact with specific molecular targets within cells. These interactions may include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammation or cell proliferation.
  • Receptor Modulation : It could modulate receptor activity related to cell signaling pathways critical for cancer progression.

These mechanisms contribute to both its antimicrobial and anticancer effects, making it a candidate for further pharmacological development .

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of oxadiazoles to enhance their biological activity. For instance:

  • A study conducted on various oxadiazole derivatives found that modifications in the azetidine structure significantly impacted their antimicrobial potency.
  • Another investigation highlighted the anticancer efficacy of structurally similar compounds against prostate and colon cancer cell lines, with some derivatives exhibiting IC50 values lower than standard chemotherapeutic agents .

Properties

IUPAC Name

5-(azetidin-3-yloxymethyl)-3-cyclopropyl-1,2,4-oxadiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2.ClH/c1-2-6(1)9-11-8(14-12-9)5-13-7-3-10-4-7;/h6-7,10H,1-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMIWHAAJUAFWOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)COC3CNC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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